2-(1H-Pyrrol-3-yl)-1,3-thiazole
Description
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h1-5,8H |
InChI Key |
DIICKNYXFADKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C2=NC=CS2 |
Origin of Product |
United States |
Structural & Functional Divergence: 2-(1H-Pyrrol-3-yl)-1,3-thiazole vs. 2-(1H-Pyrrol-1-yl)-1,3-thiazole
Executive Summary
In the design of bioactive heterocycles, the connectivity between ring systems dictates not only the topological landscape of the molecule but also its electronic distribution, metabolic stability, and hydrogen-bonding potential. This guide provides a rigorous technical comparison between two isomeric scaffolds:
-
Isomer A: 2-(1H-Pyrrol-3-yl)-1,3-thiazole (C-linked)
-
Isomer B: 2-(1H-Pyrrol-1-yl)-1,3-thiazole (N-linked)
While Isomer A retains the pyrrole N-H as a critical hydrogen bond donor (HBD) often utilized in kinase hinge binding, Isomer B sacrifices this donor capability to modulate lipophilicity and block metabolic conjugation sites. This document details the synthesis, electronic profiling, and medicinal chemistry utility of both isomers.[1]
Electronic & Physicochemical Profiling[2][3]
The fundamental difference lies in the availability of the pyrrole nitrogen lone pair and the proton.
Comparative Properties Table
| Feature | Isomer A (C-Linked) | Isomer B (N-Linked) |
| Structure | Pyrrole C3 attached to Thiazole C2 | Pyrrole N1 attached to Thiazole C2 |
| H-Bond Donor (HBD) | Yes (Pyrrole N-H) | No (N is substituted) |
| H-Bond Acceptor (HBA) | Yes (Thiazole N) | Yes (Thiazole N) |
| Electronic Effect | Conjugated system; Pyrrole acts as electron donor to Thiazole. | N-lone pair participates in aromaticity but is inductively withdrawn by Thiazole. |
| pKa (approx) | ~16.5 (Pyrrole NH deprotonation) | N/A (No acidic proton on N) |
| Lipophilicity (LogP) | Lower (More polar due to NH) | Higher (Lack of polar NH) |
| Metabolic Liability | N-Glucuronidation, Oxidation | Ring oxidation (C2/C5 of pyrrole) |
Electronic Causality
-
Isomer A: The C3-linkage preserves the pyrrole's aromatic sextet without compromising the nitrogen's orbital availability for H-bonding. This makes Isomer A a "privileged scaffold" for mimicking the purine ring of ATP in kinase inhibitors.
-
Isomer B: The N1-linkage places the thiazole ring orthogonal (or twisted) relative to the pyrrole plane due to steric repulsion between the thiazole sulfur/nitrogen and the pyrrole alpha-protons. This twist disrupts conjugation, isolating the electronic systems more than in Isomer A.
Synthetic Architectures
The synthesis of these isomers requires fundamentally different strategies: Carbon-Carbon (C-C) bond formation for Isomer A versus Carbon-Nitrogen (C-N) bond formation for Isomer B.
Isomer A: The C-Linked Pathway (Suzuki-Miyaura)
While the classical Hantzsch synthesis (thioamide +
Protocol:
-
Reactants: N-Boc-pyrrole-3-boronic acid (1.0 eq) + 2-Bromothiazole (1.1 eq).
-
Catalyst: Pd(dppf)Cl
(5 mol%). -
Base/Solvent: K
CO (2M aq) / 1,4-Dioxane (3:1 ratio). -
Conditions: 90°C, 12 hours, Inert Atmosphere (
). -
Deprotection: TFA/DCM (1:1) to remove the Boc group and reveal the free NH.
Isomer B: The N-Linked Pathway (Buchwald-Hartwig)
Direct N-arylation of pyrrole requires overcoming the weak nucleophilicity of the pyrrole nitrogen (which is involved in aromaticity). The Buchwald-Hartwig amination is the gold standard here.
Protocol:
-
Reactants: Pyrrole (1.2 eq) + 2-Bromothiazole (1.0 eq).
-
Catalyst: Pd
(dba) (2 mol%) + Xantphos (4 mol%). -
Base: Cs
CO (3.0 eq) – Critical for deprotonating the pyrrole. -
Solvent: Toluene or Xylene (Anhydrous).
-
Conditions: 110°C, 16-24 hours, Sealed tube.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent workflows required to access these isomers.
Figure 1: Divergent synthetic pathways. Isomer A utilizes Pd-catalyzed C-C coupling followed by deprotection, while Isomer B utilizes Pd-catalyzed C-N cross-coupling.
Medicinal Chemistry Applications
Isomer A: The Kinase Hinge Binder
In kinase drug discovery, the ATP-binding pocket (hinge region) contains backbone carbonyls and amines that require specific H-bond interactions.
-
Mechanism: The C-linked isomer presents the pyrrole NH and the thiazole N in a geometry often compatible with a "donor-acceptor" motif.
-
Example: This scaffold is structurally analogous to the core of Alvocidib (flavopiridol) and other CDK inhibitors where the NH forms a critical bond with the hinge residue (e.g., Leucine or Phenylalanine backbone carbonyl).
Isomer B: The Metabolic Shield
The N-linked isomer is often employed when the NH group is a metabolic liability (e.g., rapid glucuronidation) or when the target pocket is purely hydrophobic.
-
Mechanism: By capping the nitrogen with the thiazole ring, the molecule loses H-bond donor capacity but gains lipophilicity (LogP increase). This can improve blood-brain barrier (BBB) penetration.
-
Relevance: Used in antifungal research and as a bioisostere for N-phenyl pyrroles to reduce electron density on the pyrrole ring, thereby lowering oxidative metabolism potential.
Experimental Validation: Structural Confirmation
To validate which isomer has been synthesized, 1H NMR is the definitive tool.
| Signal | Isomer A (C-Linked) | Isomer B (N-Linked) |
| Pyrrole NH | Broad singlet ~11.0 - 12.0 ppm (Exchangeable with D2O) | Absent |
| Pyrrole Protons | 3 distinct signals (C2, C4, C5 environments differ) | 2 distinct signals (C2/C5 are equivalent if thiazole rotation is fast; C3/C4 equivalent) |
| Thiazole Protons | Two doublets (~7.3, 7.8 ppm) | Two doublets (shifts may move downfield due to N-linkage inductive effect) |
References
-
Synthesis of Pyrroles via Pd-Catalysis: Zheng, J., et al. "Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination."[2] J. Org.[2] Chem., 2015.[2][3] Link
-
Thiazole Medicinal Chemistry: "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules, 2021.[1][4][5][6] Link
-
Buchwald-Hartwig Coupling on Heterocycles: "Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Synthesis... via Buchwald–Hartwig-Type Coupling." ResearchGate, 2025.[7] Link
-
Kinase Inhibitor Scaffolds: "Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials." J. Med. Chem., 2013.[8] Link
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Navigating the Therapeutic Potential of 2-(1H-Pyrrol-3-yl)-1,3-thiazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Fusion of Pyrrole and Thiazole
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. Similarly, the pyrrole ring, a fundamental five-membered aromatic heterocycle, is a key component of many natural products and synthetic drugs.[2] The strategic combination of these two pharmacophores into a single entity, the 2-(1H-pyrrol-yl)-1,3-thiazole core, presents a compelling opportunity for the development of novel therapeutics with potentially enhanced or unique biological activities.
This guide will focus on the derivatives of this fused heterocyclic system, providing a comprehensive overview of their chemical synthesis, structural elucidation, and diverse biological activities. The insights provided herein are intended to empower researchers to rationally design and synthesize novel analogs with tailored pharmacological profiles.
Synthesis of the 2-(1H-Pyrrol-yl)-1,3-thiazole Scaffold: Established and Modern Approaches
The construction of the 2-(pyrrol-yl)-1,3-thiazole core can be achieved through several synthetic strategies, with the Hantzsch thiazole synthesis being the most classical and widely employed method.[3]
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In the context of 2-(pyrrol-yl)-1,3-thiazole synthesis, a pyrrole-containing thioamide serves as a key precursor.
Experimental Protocol: A Generalized Hantzsch Synthesis
-
Thioamide Formation: A pyrrole carboxamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or pyridine. The reaction mixture is typically heated to drive the conversion to the corresponding pyrrole-carbothioamide.
-
Cyclocondensation: The isolated pyrrole-carbothioamide is then reacted with an α-haloketone (e.g., 2-bromoacetophenone derivatives) in a suitable solvent, often ethanol or acetic acid. The reaction is typically carried out at reflux temperature.
-
Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The choice of thionating agent and solvent in the first step is crucial for efficient conversion without degradation of the pyrrole ring. The selection of the α-haloketone in the second step allows for the introduction of various substituents at the 4- and/or 5-positions of the thiazole ring, enabling the exploration of structure-activity relationships (SAR).
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Modern Synthetic Innovations
Recent advancements in synthetic methodology have led to more efficient and environmentally benign approaches for thiazole synthesis. These include microwave-assisted reactions and one-pot multicomponent reactions, which can significantly reduce reaction times and improve yields.[4]
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe vessel, a pyrrole carboxamide, a thionating agent, and an α-haloketone are combined in a suitable solvent.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature and for a set duration. The reaction progress is monitored by TLC.
-
Isolation and Purification: After cooling, the product is isolated and purified using standard techniques as described in the Hantzsch protocol.
Expertise & Experience: Microwave synthesis offers rapid heating and precise temperature control, often leading to cleaner reactions and higher yields compared to conventional heating. The choice of solvent is critical to ensure efficient absorption of microwave energy.
Structural Characterization and Validation
The unambiguous identification and structural confirmation of newly synthesized 2-(1H-pyrrol-yl)-1,3-thiazole derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Key Observables | Significance |
| ¹H NMR | Chemical shifts and coupling constants of pyrrole and thiazole protons. | Confirms the connectivity of the two heterocyclic rings and the substitution pattern. |
| ¹³C NMR | Chemical shifts of carbon atoms in both the pyrrole and thiazole rings. | Provides evidence for the carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the calculated molecular weight. | Confirms the molecular formula of the synthesized compound. |
| FT-IR | Characteristic absorption bands for C=N, C-S, and N-H bonds. | Provides information about the functional groups present in the molecule. |
Trustworthiness through Self-Validating Systems: The combination of these analytical techniques provides a self-validating system for structural elucidation. For instance, the number of aromatic protons observed in the ¹H NMR spectrum should be consistent with the proposed structure, and the molecular weight determined by mass spectrometry must match the calculated value.
Biological Evaluation: Unveiling the Therapeutic Promise
Derivatives of the 2-(pyrrol-yl)-1,3-thiazole scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory potential of pyrazole-thiazole and related heterocyclic systems.[5] The evaluation of anti-inflammatory activity is typically conducted using both in vitro and in vivo models.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Incubation: The test compounds (at various concentrations) are pre-incubated with the COX-2 enzyme.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate, and the production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.
Authoritative Grounding: The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. The ability of a compound to selectively inhibit COX-2 over COX-1 is a key determinant of its potential as a safe and effective anti-inflammatory agent.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrrole-thiazole derivatives have shown promise in this area.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Culture: Bacterial or fungal strains are cultured in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the microorganism is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
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- 1. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of Pyrrole-Thiazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic fusion of pyrrole and thiazole rings into a single molecular scaffold has emerged as a powerful strategy in medicinal chemistry, yielding hybrid compounds with a wide spectrum of biological activities. Central to their mechanism of action and pharmacokinetic properties is the intricate network of hydrogen bonds they can form with biological targets. This guide provides a comprehensive analysis of the hydrogen bond donor and acceptor capabilities of the pyrrole-thiazole core. We will delve into the fundamental electronic properties of the individual pyrrole and thiazole moieties and subsequently explore how these characteristics are modulated upon hybridization. This document will serve as a technical resource, offering field-proven insights into the prediction, analysis, and experimental validation of the hydrogen bonding profile of this important class of molecules.
The Critical Role of Hydrogen Bonding in Drug Design
Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in molecular recognition processes within biological systems. The ability of a drug molecule to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) dictates its binding affinity and selectivity for a target protein or nucleic acid. A thorough understanding of a molecule's hydrogen bonding potential is therefore a cornerstone of rational drug design.
The pyrrole-thiazole hybrid system presents a fascinating case study in hydrogen bonding. The constituent rings possess distinct and, in some ways, complementary electronic features that, when combined, create a unique hydrogen bonding signature.
Deconstructing the Core: Hydrogen Bonding Profiles of Pyrrole and Thiazole
To appreciate the properties of the hybrid, we must first understand its components.
Pyrrole: A Potent Donor, A Reluctant Acceptor
Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its hydrogen bonding characteristics are dominated by the following features:
-
N-H as a Hydrogen Bond Donor: The N-H proton of the pyrrole ring is moderately acidic, with a pKa of approximately 17.5, making it a competent hydrogen bond donor.[1] The delocalization of the nitrogen's lone pair of electrons into the aromatic system enhances the positive partial charge on the hydrogen atom, strengthening its donor capacity. This N-H group is a crucial interaction point in many biological contexts.[2]
-
The π-System as a Hydrogen Bond Acceptor: The electron-rich π-system of the pyrrole ring can function as a weak hydrogen bond acceptor.[3][4][5] This type of interaction, while less common than classical hydrogen bonds, can contribute to the overall binding affinity of a molecule.
-
Nitrogen as a Poor Acceptor: Due to the involvement of the nitrogen's lone pair in maintaining aromaticity, it is a very weak Lewis base and, consequently, a poor hydrogen bond acceptor.[1][6]
Thiazole: A Versatile Acceptor with Weak Donor Capabilities
Thiazole is another five-membered heterocycle, but it contains both a nitrogen and a sulfur atom. Its hydrogen bonding profile is quite different from that of pyrrole:
-
Nitrogen as a Hydrogen Bond Acceptor: The nitrogen atom in the thiazole ring possesses a lone pair of electrons that is not involved in the aromatic system, making it a good hydrogen bond acceptor.[7][8] This is often the primary site of hydrogen bonding for the thiazole moiety.
-
C-H as Weak Hydrogen Bond Donors: The C-H bonds of the thiazole ring can act as weak hydrogen bond donors, particularly the C-H adjacent to the electronegative nitrogen and sulfur atoms.[7][9][10] These interactions, while individually weak, can collectively contribute to molecular recognition.
-
Sulfur as a Weak Hydrogen Bond Acceptor: The sulfur atom, with its lone pairs of electrons, can also participate as a weak hydrogen bond acceptor.[8]
The Pyrrole-Thiazole Hybrid: A Synergistic Hydrogen Bonding Landscape
The conjugation of a pyrrole ring to a thiazole ring creates a new electronic environment that modulates the hydrogen bonding properties of both moieties. The precise nature of this modulation depends on the point of attachment and the presence of other substituents, but some general principles can be outlined.
The delocalization of electrons across the linked aromatic systems can either enhance or diminish the electron density at specific atoms, thereby altering their hydrogen bonding potential. For instance, an electron-withdrawing thiazole ring connected to a pyrrole ring can increase the acidity of the pyrrole N-H proton, making it a stronger hydrogen bond donor. Conversely, the electron-donating nature of the pyrrole ring can increase the basicity of the thiazole nitrogen, enhancing its hydrogen bond acceptor strength.
The following diagram illustrates the primary hydrogen bond donor and acceptor sites in a generic pyrrole-thiazole hybrid:
Caption: Primary hydrogen bond donor and acceptor sites in a pyrrole-thiazole hybrid.
Quantifying the Hydrogen Bonding Potential
The precise number of hydrogen bond donors and acceptors can be context-dependent. However, a general assessment based on the core structures is presented below.
| Moiety | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Notes |
| Pyrrole | 1 (N-H) | 1 (π-system) | The nitrogen atom is a very weak acceptor. |
| Thiazole | 1-2 (weak C-H) | 1 (N), 1 (weak S) | The nitrogen is the primary acceptor. |
| Pyrrole-Thiazole Hybrid | 1 (strong N-H), 1-2 (weak C-H) | 1 (strong N), 1 (π-system), 1 (weak S) | The strength of each site is influenced by the electronic communication between the rings. |
Experimental and Computational Workflows for Characterization
A multi-pronged approach combining experimental techniques and computational modeling is essential for accurately characterizing the hydrogen bond profile of pyrrole-thiazole hybrids.
Experimental Protocol: FT-IR Spectroscopy for Assessing N-H Donor Strength
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for probing hydrogen bonding. The stretching frequency of the pyrrole N-H bond is particularly sensitive to its environment. A downward shift (redshift) in the N-H stretching frequency is indicative of hydrogen bond formation.
Objective: To determine the relative hydrogen bond donor strength of a pyrrole-thiazole hybrid by observing the shift in its N-H stretching frequency upon interaction with a hydrogen bond acceptor.
Materials:
-
Pyrrole-thiazole hybrid compound of interest
-
Carbon tetrachloride (CCl4), spectroscopic grade (or another suitable non-polar solvent)
-
A hydrogen bond acceptor, e.g., dimethyl sulfoxide (DMSO)
-
FT-IR spectrometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the pyrrole-thiazole hybrid in CCl4. A typical concentration is in the range of 0.01-0.05 M.
-
Record the FT-IR spectrum of this solution. This will provide the frequency of the "free" N-H stretching vibration. This typically appears in the region of 3400-3500 cm⁻¹.[11][4]
-
Prepare a series of solutions of the pyrrole-thiazole hybrid in CCl4 with increasing concentrations of DMSO.
-
Record the FT-IR spectrum for each solution. As the concentration of DMSO increases, a new, broader band will appear at a lower frequency, corresponding to the hydrogen-bonded N-H stretch.
-
Analyze the spectra. The magnitude of the redshift (Δν = ν_free - ν_bonded) is proportional to the strength of the hydrogen bond. By comparing the Δν values for different hybrids, their relative N-H donor strengths can be determined.
Caption: Workflow for FT-IR analysis of N-H hydrogen bond donor strength.
Computational Chemistry: Illuminating the Electronic Landscape
Density Functional Theory (DFT) calculations are an indispensable tool for understanding the electronic properties that govern hydrogen bonding.
Objective: To calculate the electrostatic potential (ESP) map and natural bond orbital (NBO) charges of a pyrrole-thiazole hybrid to identify and quantify its hydrogen bond donor and acceptor sites.
Methodology:
-
Geometry Optimization: The 3D structure of the pyrrole-thiazole hybrid is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
ESP Map Calculation: An ESP map is generated on the optimized geometry. This map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are favorable for electrophilic attack and act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-poor and represent hydrogen bond donor sites.
-
NBO Analysis: NBO analysis is performed to calculate the partial atomic charges. Atoms with a significant negative charge are potential hydrogen bond acceptors, while hydrogen atoms with a significant positive charge (attached to electronegative atoms) are potential donors.
Caption: Computational workflow for analyzing the hydrogen bonding potential of pyrrole-thiazole hybrids.
Conclusion: A Roadmap for Drug Discovery
The pyrrole-thiazole hybrid core offers a rich and tunable hydrogen bonding landscape that is highly attractive for drug design. By understanding the intrinsic donor and acceptor properties of the individual rings and how they are modulated upon hybridization, researchers can make more informed decisions in the design and optimization of novel therapeutics. The synergistic application of experimental techniques like FT-IR spectroscopy and computational methods such as DFT provides a robust framework for characterizing and exploiting the hydrogen bonding potential of this privileged scaffold. This guide serves as a foundational resource for scientists aiming to harness the full potential of pyrrole-thiazole hybrids in their drug discovery endeavors.
References
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Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. The Journal of Chemical Physics. [Link]
- Sánchez-Viesca, F., Cortés, F., Gómez, R., & Berros, M. (2012). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. American Journal of Chemistry, 2(6), 343-346.
- The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives. Acta Crystallographica Section C: Structural Chemistry.
- Salem, M. A., Abbas, S. Y., Ali, T. E. S., El-Sayed, M. A. A., & El-Toukhy, A. M. (2021). Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Acta Chimica Slovenica, 68(4), 990-996.
-
Salem, M. A., Abbas, S. Y., Ali, T. E. S., El-Sayed, M. A. A., & El-Toukhy, A. M. (2021). Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed. [Link]
- Castro, M., Pérez-Peralta, N., & Gómez, R. (2007). Theoretical Study of Intramolecular, C−H···X (X = N, O, Cl), Hydrogen Bonds in Thiazole Derivatives.
- Crain, J., Di Nola, G., & Salvalaglio, M. (2022). Cooperation-Enhanced N–H···π Hydrogen Bonds: Liquid Pyrrole and Its Mixture with Benzene. The Journal of Physical Chemistry Letters, 13(8), 2036-2041.
-
Pyrrole. Wikipedia. [Link]
-
PYRROLE. Ataman Kimya. [Link]
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-
Study of the nature of hydrogen bonds of H-complexes of pyrrole derivatives with acetone according to IR spectroscopy and quantum chemical calculations. ResearchGate. [Link]
-
The pyrrole ring as hydrogen-bonding π-donor base: An experimental and theoretical study of the interactions of N-methylpyrrole with alcohols. ResearchGate. [Link]
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-
Hydrogen-bonded structures of pyrrole-solvent clusters: Infrared cavity ringdown spectroscopy and quantum chemical calculations. ResearchGate. [Link]
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Application Notes and Protocols for C-H Activation in Thiazole-Pyrrole Coupling
Introduction: The Strategic Importance of Thiazolyl-Pyrrole Scaffolds in Medicinal Chemistry
The convergence of thiazole and pyrrole rings within a single molecular framework constitutes a privileged structural motif in modern drug discovery. Thiazole moieties are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the pyrrole core is a cornerstone of numerous natural products and pharmaceuticals, known for its versatile biological profile.[2] The direct coupling of these two heterocyclic systems through C-H activation represents a paradigm shift in synthetic efficiency, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling methods that necessitate pre-functionalization of the coupling partners.[3][4]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the state-of-the-art C-H activation methodologies for the direct coupling of thiazole and pyrrole rings. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers to successfully implement and adapt these powerful synthetic tools.
Core Principles of C-H Activation for Thiazole-Pyrrole Coupling
The direct C-H/C-H cross-coupling of thiazoles and pyrroles is a formidable challenge due to the need for high chemo- and regioselectivity. The thiazole ring possesses two potentially reactive C-H bonds at the C2 and C5 positions, while the pyrrole ring has reactive C-H bonds at the C2 and C3 positions (and C5 if unsubstituted at C2). The choice of catalyst, ligand, and reaction conditions is paramount in dictating the site of activation on each heterocycle.
Generally, the C-H activation of thiazoles can be directed to either the C2 or C5 position depending on the catalytic system. For instance, palladium catalysis with a phosphine ligand and a strong base like NaOtBu tends to favor C2-arylation, whereas a palladium catalyst with a bidentate nitrogen ligand like bathophenanthroline (Bphen) and a milder base such as K₃PO₄ can direct the arylation to the C5 position.[5] For pyrroles, the C2-position is generally more acidic and sterically accessible, making it the more common site for C-H functionalization. However, directing groups can be employed to achieve functionalization at other positions.[6]
Palladium-Catalyzed Direct C-H/C-H Cross-Coupling: A Regioselective Approach
Palladium catalysis is a cornerstone of modern organic synthesis and has been successfully applied to the C-H activation of both thiazoles and pyrroles.[3][7] The following protocol outlines a general strategy for the direct coupling of a thiazole with a pyrrole, with a focus on achieving high regioselectivity.
Experimental Protocol: Palladium-Catalyzed C5-Thiazolylation of N-Alkylpyrrole
This protocol is designed for the selective coupling of the C5-position of a thiazole with the C2-position of an N-alkylpyrrole.
Materials:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Bathophenanthroline (Bphen)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous 1,4-dioxane
-
Substrates:
-
Thiazole derivative (e.g., 2-methylthiazole)
-
N-alkylpyrrole (e.g., 1-methylpyrrole)
-
-
Inert Gas: Argon or Nitrogen
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Bphen (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Add the thiazole derivative (1.0 equiv.) and the N-alkylpyrrole (1.2 equiv.).
-
Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the thiazole).
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(1-methylpyrrol-2-yl)-5-substituted-thiazole.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and Bphen is crucial for directing the C-H activation to the C5 position of the thiazole.[5] The bidentate nitrogen ligand is believed to favor a catalytic cycle that proceeds via a bimetallic complex, which is sterically more accessible at the C5 position.[5]
-
Base: K₃PO₄ is a mild inorganic base that is effective in this transformation without promoting unwanted side reactions.
-
Solvent: 1,4-Dioxane is a high-boiling point, aprotic solvent that is compatible with the reaction conditions.
-
Excess of Pyrrole: A slight excess of the pyrrole derivative is used to ensure complete consumption of the limiting thiazole substrate.
Data Presentation: Representative Yields for Pd-Catalyzed Thiazole-Pyrrole Coupling
| Thiazole Derivative | Pyrrole Derivative | Product | Yield (%) |
| 2-Methylthiazole | 1-Methylpyrrole | 2-Methyl-5-(1-methylpyrrol-2-yl)thiazole | 75 |
| 2-Phenylthiazole | 1-Ethylpyrrole | 2-Phenyl-5-(1-ethylpyrrol-2-yl)thiazole | 68 |
| Thiazole | 1-Benzylpyrrole | 5-(1-Benzylpyrrol-2-yl)thiazole | 62 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Rhodium-Catalyzed C-H Activation: An Alternative Pathway
Rhodium catalysts, particularly those in the +3 oxidation state, have emerged as powerful tools for C-H activation, often exhibiting complementary reactivity to palladium.[8][9][10] Rh(III)-catalyzed reactions typically proceed through a concerted metalation-deprotonation (CMD) mechanism and are often compatible with a broader range of functional groups.
Experimental Protocol: Rh(III)-Catalyzed C2-Thiazolylation of N-Arylpyrroles
This protocol focuses on the Rh(III)-catalyzed coupling of the C2-position of a thiazole with the C2-position of an N-arylpyrrole.
Materials:
-
Catalyst: [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Oxidant: Silver acetate (AgOAc)
-
Solvent: Anhydrous tert-amyl alcohol (t-AmOH)
-
Substrates:
-
Thiazole derivative
-
N-Arylpyrrole (e.g., 1-phenylpyrrole)
-
-
Inert Gas: Argon or Nitrogen
Procedure:
-
In a sealed tube, combine [RhCp*Cl₂]₂ (2.5 mol%), AgOAc (2.0 equiv.), the thiazole derivative (1.0 equiv.), and the N-arylpyrrole (1.5 equiv.).
-
Add anhydrous t-AmOH (to achieve a 0.2 M concentration of the thiazole).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 2-(1-arylpyrrol-2-yl)thiazole derivative.
Causality Behind Experimental Choices:
-
Catalyst: The [RhCp*Cl₂]₂ catalyst is a common and effective precursor for Rh(III)-catalyzed C-H activation.
-
Oxidant: AgOAc acts as both an oxidant to regenerate the active Rh(III) catalyst and as a halide scavenger.
-
Solvent: tert-Amyl alcohol is a suitable high-boiling solvent for this transformation.
Copper-Catalyzed C-H Functionalization: A Cost-Effective Approach
Copper catalysis offers a more economical and sustainable alternative to palladium and rhodium for C-H activation.[11][12][13] While direct C-H/C-H coupling between thiazoles and pyrroles using copper is less developed, copper-mediated C-H activation of both heterocycles individually is well-established, suggesting the feasibility of a cross-coupling reaction.[11]
Proposed Protocol: Copper-Catalyzed Oxidative Cross-Coupling
This is a proposed protocol based on established copper-catalyzed C-H activation methodologies.
Materials:
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: 1,10-Phenanthroline
-
Oxidant: Dioxygen (from air or an O₂ balloon)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Substrates:
-
Thiazole derivative
-
Pyrrole derivative
-
-
Inert Gas: Initially, then replaced with an oxygen atmosphere
Procedure:
-
To a reaction vial, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 equiv.), the thiazole derivative (1.0 equiv.), and the pyrrole derivative (1.5 equiv.).
-
Add anhydrous DMF.
-
Seal the vial, and purge with oxygen for 5 minutes.
-
Maintain the reaction under an oxygen atmosphere (balloon) and heat at 110 °C for 24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Mechanistic Insights and Workflow Visualization
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the proposed catalytic cycles for the palladium- and rhodium-catalyzed coupling reactions.
Palladium-Catalyzed C-H/C-H Coupling Workflow
Caption: Proposed workflow for Pd-catalyzed C-H coupling.
Rhodium-Catalyzed C-H Activation Mechanism
Caption: Rh(III)-catalyzed C-H activation mechanism.
Conclusion and Future Outlook
The direct C-H/C-H cross-coupling of thiazoles and pyrroles is a rapidly evolving field with immense potential for streamlining the synthesis of complex, biologically active molecules. While palladium and rhodium catalysis currently offer the most robust and predictable methods, the development of more sustainable and economical copper-based systems is a key area for future research. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers to harness the power of C-H activation in their synthetic endeavors. Further exploration of ligand design, reaction conditions, and substrate scope will undoubtedly lead to even more efficient and versatile methods for the construction of these valuable thiazolyl-pyrrole scaffolds.
References
-
Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles: A Direct Access to Novel Organic - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]
-
Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed. (2025, June 20). Retrieved February 22, 2026, from [Link]
-
Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. (2011, November 4). Retrieved February 22, 2026, from [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). Retrieved February 22, 2026, from [Link]
-
Copper Catalyzed Heteroannelation Reaction between 4‐Thiazolidinones and O‐Acetyl Oximes to Synthesize 2,5‐Diphenyl‐3‐(Pyrimidin‐2‐yl)‐3,4‐Dihydro‐2H‐Pyrrolo‐[2,3‐d]‐Thiazole - ResearchGate. (2025, October 26). Retrieved February 22, 2026, from [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. (2023, March 17). Retrieved February 22, 2026, from [Link]
-
N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - Beilstein Journals. (2013, February 12). Retrieved February 22, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters. (2015, February 26). Retrieved February 22, 2026, from [Link]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (n.d.). Retrieved February 22, 2026, from [Link]
-
Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS. (2026, February 19). Retrieved February 22, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]
-
Rhodium(III)-Catalyzed Alkenyl C-H Bond Functionalization for the Convergent Synthesis of Furans and Pyrroles - PMC. (2013, January 7). Retrieved February 22, 2026, from [Link]
-
Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]
-
Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles - PubMed. (2014, July 18). Retrieved February 22, 2026, from [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (2020, November 30). Retrieved February 22, 2026, from [Link]
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC. (2025, December 8). Retrieved February 22, 2026, from [Link]
-
Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Rhodium-catalyzed conversion of furans to highly functionalized pyrroles - PubMed. (2013, March 27). Retrieved February 22, 2026, from [Link]
-
Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation - PubMed. (2015, March 18). Retrieved February 22, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Chemo and regioselectivity in the reactions of polyfunctional pyrroles - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]
-
To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions - MDPI. (2021, September 10). Retrieved February 22, 2026, from [Link]
-
Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation - PubMed. (2014, November 7). Retrieved February 22, 2026, from [Link]
-
Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed conversion of furans to highly functionalized pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: Synthesis & Evaluation of 2-(1H-Pyrrol-3-yl)-1,3-thiazole Kinase Inhibitors
Executive Summary
The 2-(1H-pyrrol-3-yl)-1,3-thiazole scaffold represents a privileged pharmacophore in kinase inhibitor discovery. This bi-heteroaryl system is designed to function as a bidentate "hinge binder" within the ATP-binding pocket of protein kinases (e.g., CDKs, VEGFR, FLT3). The geometry of the pyrrole-thiazole bond facilitates hydrogen bonding with the kinase backbone (Glu/Leu residues) while positioning substituents into the hydrophobic back-pocket or solvent-exposed regions.
This guide details two validated synthetic workflows:
-
The Hantzsch Construction: Ideal for large-scale scaffold synthesis.
-
The Suzuki-Miyaura Coupling: Optimized for late-stage library diversification.
Strategic Retrosynthesis & Pathway Analysis
The synthesis is approached via two distinct disconnections. The choice of route depends on whether the user requires gram-scale core material (Hantzsch) or rapid analog generation (Suzuki).
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies for the pyrrole-thiazole scaffold.
Protocol A: Hantzsch Thiazole Synthesis
Best for: Constructing the core scaffold from simple precursors.
Mechanism: Condensation of a thioamide with an
Materials
-
Precursor: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbothioamide (Note: N-protection is critical to prevent polymerization).
-
Reagent: Substituted
-bromoacetophenone (e.g., 2-bromo-1-phenylethanone). -
Solvent: Ethanol (EtOH) or DMF.
-
Base: NaHCO
or TEA (for neutralization).
Step-by-Step Methodology
-
Thioamide Preparation (If not commercial):
-
Dissolve 1-(TIPS)-pyrrole-3-carboxamide (1.0 eq) in anhydrous THF.
-
Add Lawesson’s Reagent (0.6 eq). Reflux for 2-4 hours under
. -
Checkpoint: Monitor TLC for disappearance of amide. Thioamides are often bright yellow.
-
Concentrate and purify via flash chromatography (Hex/EtOAc).
-
-
Cyclization:
-
In a reaction vial, dissolve the thioamide (1.0 mmol) in EtOH (5 mL).
-
Add the
-bromoketone (1.1 mmol) at room temperature. -
Heat to reflux (
C) for 2–4 hours. -
Observation: A precipitate (hydrobromide salt of the thiazole) often forms.
-
-
Work-up:
-
Cool to
C. Filter the solid if precipitated. -
If no precipitate, neutralize with sat. NaHCO
and extract with EtOAc. -
Deprotection (Optional): If the TIPS group is retained, treat with TBAF in THF (1.0 M, 1.5 eq) at RT for 1 hour to reveal the free pyrrole NH.
-
Critical Parameters (Table 1)
| Parameter | Setting | Rationale |
| N-Protection | TIPS or SEM | Unprotected pyrroles are electron-rich and prone to oxidation/polymerization under Hantzsch conditions. |
| Temperature | 70-80°C | Required to drive the dehydration step of the intermediate hydroxy-thiazoline. |
| Atmosphere | Argon/Nitrogen | Pyrroles are light/air sensitive; oxidation leads to dark tars. |
Protocol B: Suzuki-Miyaura Cross-Coupling
Best for: Late-stage functionalization and SAR (Structure-Activity Relationship) exploration.
Materials
-
Coupling Partner 1: tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate (N-Boc-pyrrole-3-pinacolboronate).
-
Coupling Partner 2: 2-bromo-4-substituted-thiazole.
-
Catalyst: Pd(dppf)Cl
[1]·DCM complex (Preferred over Pd(PPh ) for heteroaryl chlorides/bromides). -
Base:
(2.0 M aqueous). -
Solvent: 1,4-Dioxane : Water (4:1).
Step-by-Step Methodology
-
Degassing:
-
Combine solvent (Dioxane/Water) in a microwave vial. Sparge with Argon for 15 mins. Oxygen is the enemy of Pd(0).
-
-
Reaction Assembly:
-
Add 2-bromothiazole derivative (1.0 eq).
-
Add N-Boc-pyrrole boronate (1.2 eq).
-
Add
(3.0 eq). -
Add Pd(dppf)Cl
(5 mol%).
-
-
Execution:
-
Method A (Thermal): Heat at
C for 12 hours. -
Method B (Microwave): Heat at
C for 30 minutes (Recommended for difficult substrates).
-
-
Purification:
-
Filter through Celite to remove Pd black.
-
Concentrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: The Boc group may partially cleave under high temp/Lewis acidic conditions. If fully intact, cleave with 20% TFA/DCM post-purification.
-
Biological Evaluation Workflow
Once synthesized, compounds must be evaluated for kinase inhibitory potential.[2][3][4][5] The pyrrole-thiazole scaffold typically targets the ATP-binding site.
Figure 2: Standard workflow for evaluating kinase inhibitory activity.
Assay Protocol (ADP-Glo Example)
-
Enzyme: Recombinant Kinase (e.g., CDK2/CyclinA, VEGFR2).[6]
-
Substrate: Generic peptide (e.g., Poly Glu:Tyr) or Histone H1.
-
Procedure:
-
Incubate Kinase + Inhibitor (serial dilution) + ATP + Substrate for 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Measure Luminescence.
-
-
Data Analysis: Plot RLU vs. log[Inhibitor] to determine IC
.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
-
Suzuki Coupling of Pyrrole Boronates
- Source: MDPI Molecules. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles."
-
URL:[Link]
-
Kinase Inhibitor Scaffold Design (Hinge Binding)
- Source: Journal of Medicinal Chemistry (ACS). "Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery."
-
URL:[Link]
-
Thiazole-Based CDK Inhibitors
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2-(1H-Pyrrol-3-yl)-1,3-thiazole at C-4 and C-5 Positions
Introduction: The Strategic Value of the 2-(1H-Pyrrol-3-yl)-1,3-thiazole Scaffold
The 2-(1H-pyrrol-3-yl)-1,3-thiazole motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This structural framework is present in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The pyrrole and thiazole rings, both of which are important pharmacophores in their own right, are combined in this scaffold to create a unique electronic and steric environment that allows for diverse interactions with biological targets.
The functionalization of this core structure, particularly at the C-4 and C-5 positions of the thiazole ring, is a key strategy for modulating the pharmacological profile of these molecules. The introduction of various substituents at these positions can influence factors such as potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of synthetic strategies and step-by-step protocols for the targeted functionalization of the 2-(1H-pyrrol-3-yl)-1,3-thiazole core at the C-4 and C-5 positions.
Understanding the Reactivity of the Thiazole Ring
The electronic nature of the thiazole ring governs its reactivity towards functionalization. The nitrogen atom at position 3 is basic and can be protonated, while the sulfur atom at position 1 is generally unreactive towards electrophiles. The C-2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[5] In the context of 2-(1H-pyrrol-3-yl)-1,3-thiazole, the C-2 position is already substituted. The C-5 position is generally more electron-rich than the C-4 position, making it the preferred site for electrophilic substitution.[5] The presence of the electron-rich pyrrole ring at C-2 is expected to further enhance the electron density at C-5, thereby favoring electrophilic attack at this position.
Strategic Approaches to C-4 and C-5 Functionalization
The functionalization of the 2-(1H-pyrrol-3-yl)-1,3-thiazole scaffold at the C-4 and C-5 positions can be broadly categorized into three main strategies:
-
Direct C-H Functionalization: This approach involves the direct activation of the C-H bonds at the C-4 and C-5 positions, offering an atom-economical route to new derivatives.
-
Halogenation followed by Cross-Coupling or Metal-Halogen Exchange: This is a versatile two-step strategy where a halogen is first introduced at the C-5 position, which then serves as a handle for subsequent functionalization.
-
Directed Metalation: This method utilizes a directing group to achieve regioselective deprotonation at either the C-4 or C-5 position, followed by quenching with an electrophile.
The following sections will delve into the specifics of each of these strategies, providing detailed protocols and insights into their application.
Protocol 1: Direct C-H Arylation at the C-5 Position
Direct C-H arylation has emerged as a powerful tool for the construction of C-C bonds, avoiding the need for pre-functionalized starting materials.[6][7][8] Palladium-catalyzed direct arylation of thiazoles typically occurs with high regioselectivity at the C-5 position.[6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used and effective catalyst for direct C-H arylation reactions.[6]
-
Base: A base is required to facilitate the C-H activation step. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Pyrrole NH Protection: The acidic proton of the pyrrole NH can interfere with the catalytic cycle. Therefore, protection of the pyrrole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is highly recommended.[9]
Experimental Workflow: Direct C-H Arylation
Caption: Workflow for Direct C-H Arylation at C-5.
Step-by-Step Protocol:
-
Protection of Pyrrole NH: Protect the NH of 2-(1H-pyrrol-3-yl)-1,3-thiazole with a suitable protecting group (e.g., Boc anhydride for Boc protection).
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-protected 2-(1H-pyrrol-3-yl)-1,3-thiazole (1.0 equiv), the desired aryl bromide (1.2 equiv), palladium(II) acetate (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): Remove the N-protecting group under appropriate conditions to yield the final C-5 arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Efficient for C-H activation. |
| Base | K₂CO₃ (2 equiv) | Neutralizes the generated HBr. |
| Solvent | Anhydrous DMF | High boiling point and good solubility. |
| Temperature | 120 °C | Provides sufficient energy for C-H activation. |
| Atmosphere | Inert (Ar or N₂) | Prevents catalyst degradation. |
Protocol 2: Halogenation at C-5 and Subsequent Suzuki-Miyaura Cross-Coupling
This two-step approach offers great versatility in introducing a wide range of substituents at the C-5 position. The initial halogenation, typically bromination, provides a stable intermediate that can be readily functionalized via palladium-catalyzed cross-coupling reactions.[10][11][12]
Part A: Regioselective Bromination at C-5
Electrophilic halogenation of thiazoles preferentially occurs at the C-5 position.[5]
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.
-
Solvent: A non-polar solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) is suitable for this reaction.
Experimental Workflow: C-5 Bromination
Caption: Workflow for Regioselective C-5 Bromination.
Step-by-Step Protocol:
-
Protection of Pyrrole NH: Protect the pyrrole nitrogen of the starting material as described in Protocol 1.
-
Reaction Setup: Dissolve the N-protected 2-(1H-pyrrol-3-yl)-1,3-thiazole (1.0 equiv) in chloroform (CHCl₃) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with CHCl₃.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst with a phosphine ligand, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], is typically used.[11]
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step.
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is commonly employed.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 7. chimia.ch [chimia.ch]
- 8. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing N-alkylation side reactions in pyrrole-thiazole synthesis
Subject: Preventing N-Alkylation Side Reactions in Pyrrole-Thiazole Scaffold Construction Ticket ID: PYR-THZ-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Ambident Nucleophile Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your pyrrole-thiazole synthesis—whether via Hantzsch cyclization or direct coupling—is yielding significant N-alkylated byproducts (N1 attack) rather than the desired C-alkylated or heterocyclic coupled products.
The root cause is the ambident nucleophilicity of the pyrrole anion. While the C2 and C3 positions are soft nucleophiles (orbital-controlled), the deprotonated Nitrogen (N1) is a hard nucleophile (charge-controlled). In the presence of electrophilic thiazole precursors (like
This guide provides the mechanistic logic and validated protocols to invert this selectivity.
Module 1: Diagnostic & Mechanistic FAQs
Q1: Why is my Hantzsch synthesis (Pyrrole-thioamide + -haloketone) yielding N-alkylated pyrrole instead of the thiazole?
A: In a Hantzsch synthesis, you intend for the Sulfur of the thioamide to attack the
-
The Failure Mode: If you use a strong base or a polar solvent (DMF/DMSO) without protecting the pyrrole nitrogen, the N1 position becomes a competitive nucleophile. It attacks the
-haloketone faster than the sulfur, leading to an N-alkylated pyrrole ketone rather than a thiazole ring. -
The Fix: You must mask the N1 position or use "Soft" conditions (see Module 2).
Q2: I am trying to C-alkylate a pyrrole with a thiazolyl-halide, but I only get N-alkylation. Why?
A: This is governed by HSAB (Hard and Soft Acids and Bases) Theory .[2]
-
Hard Interaction: The Pyrrole-N anion is "Hard" (high charge density). It prefers "Hard" electrophiles and is stabilized by "Hard" cations (Li+, Na+, K+) and polar solvents that separate ion pairs.
-
Soft Interaction: The Pyrrole-C is "Soft". It requires "Soft" counter-ions (Mg²+, Zn²+) or covalent masking of the nitrogen to react.
-
The Fix: Switch from alkali bases (NaH, KOH) to Grignard bases (EtMgBr) to lock the nitrogen and force C-alkylation.
Module 2: Strategic Troubleshooting
Strategy A: Protecting Group (PG) Selection
The most robust method to prevent N-alkylation is to sterically and electronically block the N1 position.
Table 1: Protecting Group Performance for Pyrrole C-Selectivity
| Protecting Group | Stability | Electronic Effect | Steric Bulk | Recommended For |
| Tosyl (Ts) | High | Strong EWG (Deactivates Ring) | Medium | Friedel-Crafts acylation; preventing oxidation. |
| Boc (tert-butyl carbamate) | Medium | Moderate EWG | Medium | General lithiation; easily removed with acid. |
| TIPS (Triisopropylsilyl) | High | Weak Donor | High | Best for C-selective coupling. The bulk physically blocks N-attack. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | High | Weak Donor | Medium | Late-stage synthesis; removed with fluoride. |
Strategy B: Cation Tuning (The Grignard Switch)
If you cannot use a protecting group, you must change the metal counter-ion.
-
Avoid: NaH, K2CO3, BuLi (leads to ionic N-Li bond
N-alkylation). -
Use: EtMgBr or ZnCl2. The Mg-N bond is more covalent/chelating, blocking the N and directing incoming electrophiles to the C2 position via a cyclic transition state.
Module 3: Experimental Protocols
Protocol 1: Regioselective C-Alkylation via Grignard Intermediate
Use this when coupling a pyrrole to a thiazole-halide without a protecting group.
Reagents:
-
Pyrrole (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (1.05 equiv, 3.0 M in ether)
-
Thiazolyl-alkyl halide (Electrophile) (1.0 equiv)
-
Solvent: Anhydrous Diethyl Ether or THF (Ether is preferred for tighter chelation).
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Metalation: Add Pyrrole and Ether. Cool to 0°C.
-
Grignard Addition: Add EtMgBr dropwise. Observation: Gas evolution (ethane) will occur.
-
The "Lock": Stir at Room Temperature (RT) for 30–60 minutes. This forms the Pyrrolylmagnesium Bromide species. The Mg is now tightly coordinated to the Nitrogen.
-
Reaction: Cool back to 0°C. Add the electrophile (dissolved in minimal ether) slowly.
-
Completion: Allow to warm to RT and stir for 4–12 hours.
-
Validation: Check TLC. The N-alkylated byproduct is typically less polar (higher Rf) than the C-alkylated product.
-
Quench: Add saturated aqueous NH4Cl.
Protocol 2: N-Protection with TIPS (Steric Blocking)
Use this before attempting Hantzsch synthesis to prevent side reactions.
Step-by-Step:
-
Dissolve Pyrrole (1.0 equiv) in anhydrous DMF.
-
Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min.
-
Add TIPS-Cl (Triisopropylsilyl chloride, 1.1 equiv) dropwise.
-
Stir at RT for 2 hours.
-
Result: The bulky TIPS group renders the Nitrogen inaccessible. You can now perform lithiation at C2 or other coupling reactions without fear of N-alkylation.
Module 4: Diagnostic Workflow
The following decision tree will help you select the correct pathway based on your specific failure mode.
Caption: Decision tree for troubleshooting regioselectivity issues in pyrrole functionalization.
References
-
Hobbs, C. F., et al. (1962). "The Alkylation of Pyrrolylmagnesium Bromide." Journal of the American Chemical Society.
- Core citation for the Grignard-mediated C-alkyl
-
Jiao, L., & Bach, T. (2013).[3] "Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrrole Derivatives." Angewandte Chemie International Edition.
- Authoritative source for metal-catalyzed C-selective functionaliz
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Standard reference for N-protecting group stability and removal conditions.
-
Hann, J. L., et al. (2023).[4] "Synthesis of N-alkoxycarbonyl Pyrroles... A Synthetically Enabling Pyrrole Protection Strategy." The Journal of Organic Chemistry.
- Recent validation of carbamate protection str
Sources
Technical Support Center: Optimizing Solvent Systems for Pyrrolyl-Thiazole Solubility
Introduction: The "Brick Dust" Challenge
Pyrrolyl-thiazole derivatives are a cornerstone of modern medicinal chemistry, particularly in kinase inhibition (e.g., targeting VEGFR-2, EGFR).[1] However, they present a classic "brick dust" profile: high melting points and high lipophilicity (LogP > 3).[1]
The Causality of Insolubility:
-
Lattice Energy: The pyrrole moiety acts as a hydrogen bond donor (NH), while the thiazole nitrogen acts as an acceptor. This creates a tight intermolecular H-bond network in the crystal lattice, requiring high energy to break.
-
Ionization Limitations:
This guide provides self-validating protocols to overcome these thermodynamic barriers.
Module 1: Stock Solution Preparation & Solvent Selection[1]
Objective: Create a stable, high-concentration stock solution (typically 10–100 mM) without degradation or precipitation.
Solvent Compatibility Matrix
Do not rely on "visual solubility" alone. Micro-aggregates can form even in clear solutions.
| Solvent | Solubility Potential | Physiological Compatibility | Application Notes |
| DMSO | High (Primary Choice) | Low (< 0.1% v/v in cells) | Universal stock solvent.[1] High dielectric constant breaks lattice energy. |
| DMA / DMF | High | Very Low (Toxic) | Use only if DMSO fails.[1] Hard to remove via lyophilization. |
| PEG 400 | Moderate | Moderate (Oral/IP) | Good cosolvent for in vivo PK studies.[1] Viscosity can hinder pipetting. |
| Ethanol | Low to Moderate | Moderate | often causes precipitation upon aqueous dilution due to "dielectric shock." |
| Labrasol | Moderate | High (Oral) | Surfactant-based.[1] Excellent for improving bioavailability of BCS Class II drugs. |
Protocol: The "Step-Wise" Dissolution Method
Standard vortexing often fails for crystalline pyrrolyl-thiazoles due to static charge and poor wetting.
-
Weighing: Weigh compound directly into a glass vial (avoid plastic; thiazoles can sorb to polypropylene).
-
Wetting: Add 10% of the final volume of DMSO.
-
Shear Stress: Sonicate at 40 kHz for 5 minutes. The solution should turn into a slurry.
-
Solubilization: Add the remaining 90% DMSO. Vortex for 60 seconds.
-
Validation: Centrifuge at 13,000 x g for 5 minutes. Inspect for a pellet. If a pellet exists, the concentration is not valid.
Module 2: Preventing "Crash Out" in Biological Assays
The Problem: You dilute your 10 mM DMSO stock 1000x into cell media (final 10 µM), and the compound precipitates immediately. The Cause: The "LogP Shift." Diluting the organic solvent lowers the bulk dielectric constant, causing the hydrophobic pyrrolyl-thiazole to aggregate faster than it can disperse.
Workflow: Troubleshooting Precipitation
(Graphviz Diagram Below)
Caption: Decision logic for troubleshooting precipitation events during aqueous dilution of hydrophobic stocks.
The "Intermediate Dilution" Protocol
Never inject 100% DMSO stock directly into static media.
-
Prepare Intermediate: Dilute 10 mM stock 1:10 in pure ethanol or PEG400 (yields 1 mM).
-
Dynamic Mixing: While vortexing the cell media/buffer, slowly inject the intermediate solution.
-
Rationale: This creates a "solvation gradient," preventing the immediate shock that drives rapid crystallization.
Module 3: Advanced Formulation (Cyclodextrins)
For in vivo or high-concentration assays where DMSO is toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for thiazoles.[1]
Mechanism: The hydrophobic thiazole/pyrrole core enters the CD cavity (toroid), while the hydrophilic hydroxyl groups interact with water.
Protocol: Phase Solubility Determination
Use this to determine exactly how much CD is required to solubilize your specific derivative.
-
Preparation: Prepare 0%, 5%, 10%, 20%, and 40% (w/v) HP-β-CD solutions in PBS (pH 7.4).
-
Saturation: Add excess solid pyrrolyl-thiazole to each vial.
-
Equilibrium: Shake at 37°C for 48 hours (Standard Shake-Flask Method).
-
Filtration: Filter through 0.45 µm PVDF (avoid nylon, which binds thiazoles).[1]
-
Analysis: Quantify via HPLC-UV.
-
Plot: [Drug] dissolved vs. [CD] concentration. A linear slope (
type) indicates a 1:1 complex.[1]
Frequently Asked Questions (FAQs)
Q1: My DMSO stock froze in the fridge, and now I see crystals even after thawing. Is it safe to use?
-
Answer: No. DMSO freezes at 19°C. During freezing, "cryo-concentration" occurs, forcing the drug out of solution into dense crystal aggregates that may not redissolve upon simple thawing.[1]
-
Fix: Heat the vial to 37°C and sonicate for 10 minutes. Verify clarity. If unsure, filter-sterilize, but be aware you may lose concentration.[1]
Q2: I see split peaks on my HPLC when injecting my sample.
-
Answer: This is likely a "Solvent Strength Mismatch." If you inject a pure DMSO sample into a Reverse Phase column with a high-water mobile phase, the drug precipitates at the column head.
-
Fix: Dilute your sample 1:1 with the mobile phase (or acetonitrile) before injection.
Q3: Can I use acid to dissolve my thiazole since it has a nitrogen atom?
-
Answer: Only if you go very acidic. The thiazole nitrogen is a weak base (pKa ~2.5). You would need pH < 1.5 to fully protonate it. This is generally too acidic for biological assays and may cause chemical hydrolysis of the pyrrole-thiazole bond.
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[] Journal of Pharmacological and Toxicological Methods. Link
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[][5][6] Advanced Drug Delivery Reviews. Link
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
-
BenchChem Technical Support. (2025). Considerations regarding use of solvents in in vitro cell based assays. Link
Sources
Troubleshooting low conversion rates in Stille coupling of thiazoles
Welcome to the technical support center for troubleshooting Stille coupling reactions involving thiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates and yields in their syntheses. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations, actionable protocols, and evidence-based recommendations to navigate the complexities of this powerful cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling with a halothiazole is giving low to no yield. What are the most common culprits?
Low conversion in the Stille coupling of thiazoles can stem from several factors, often related to the inherent electronic properties of the thiazole ring and the stability of the intermediates in the catalytic cycle. The primary areas to investigate are:
-
Catalyst and Ligand Choice: The selection of the palladium source and the ancillary ligand is critical. The nitrogen atom in the thiazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Reaction Conditions: Temperature, solvent, and the presence of additives play a significant role in overcoming the activation energy barriers and preventing side reactions.
-
Reagent Quality: The purity and stability of both the halothiazole and the organostannane reagent are paramount. Impurities can poison the catalyst, and degradation of the stannane can lead to low yields.
-
Side Reactions: Dehalogenation of the halothiazole and homocoupling of the organostannane are common side reactions that consume starting materials and reduce the yield of the desired product.[1]
Q2: I'm observing a significant amount of dehalogenated thiazole in my reaction mixture. How can I suppress this side reaction?
Dehalogenation is a frequent issue, particularly with electron-rich or N-heterocyclic halides like thiazoles.[2] It often arises from the formation of a palladium-hydride species which then participates in reductive elimination with the thiazole substrate.
To mitigate dehalogenation:
-
Optimize Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over the dehalogenation pathway.
-
Solvent Choice: The choice of solvent can influence the rate of dehalogenation. In some cases, switching from polar aprotic solvents like DMF or dioxane to less polar solvents like toluene can reduce this side reaction.
-
Temperature Control: Lowering the reaction temperature may slow down the rate of dehalogenation relative to the cross-coupling reaction.
-
Additives: The use of a copper(I) co-catalyst can accelerate the transmetalation step, which is often rate-limiting, thereby minimizing the lifetime of the intermediate that can lead to dehalogenation.[1][3]
Q3: What is the "copper effect" in Stille coupling, and is it beneficial for thiazole substrates?
The "copper effect" refers to the rate acceleration observed when a copper(I) salt, typically CuI, is added to a Stille coupling reaction.[1][4] For thiazole substrates, which can be challenging, the addition of CuI is often highly beneficial. The proposed mechanisms for this rate enhancement include:
-
Facilitated Transmetalation: Copper(I) can undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium center more rapidly.[1]
-
Ligand Scavenging: In certain solvents, CuI can scavenge excess phosphine ligand, which can inhibit the reaction by coordinating too strongly to the palladium center.[5]
A synergistic effect has also been reported with the combination of CuI and cesium fluoride (CsF), which can further enhance reaction rates and yields, particularly for sterically hindered or electronically challenging substrates.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Poor Reactivity of 2-Halothiazoles
Question: My Stille coupling with a 2-bromothiazole is sluggish and gives low yields. What specific adjustments should I consider?
Answer: The 2-position of the thiazole ring is electron-deficient, which generally makes 2-halothiazoles reactive towards oxidative addition.[6] However, the proximity of the nitrogen atom can lead to catalyst inhibition.
Troubleshooting Workflow for 2-Halothiazoles
Caption: Troubleshooting flowchart for 2-halothiazole Stille coupling.
Detailed Protocol 1: Optimized Stille Coupling of a 2-Bromothiazole
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-bromothiazole (1.0 equiv), the organostannane (1.1-1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).
-
Additive Introduction: Add CuI (20 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of KF or saturated NH₄Cl to remove tin byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Competing Side Reactions with 4- and 5-Halothiazoles
Question: I am attempting a Stille coupling with a 5-bromothiazole and observe a mixture of the desired product, homocoupled stannane, and starting material. How can I improve the selectivity?
Answer: The electronic properties of the 4- and 5-positions of the thiazole ring are more nuanced than the 2-position. The 5-position is generally more electron-rich than the 4-position, which can affect the rate of oxidative addition.[6] Homocoupling of the organostannane is a common side reaction in many Stille couplings and can be exacerbated if the transmetalation or reductive elimination steps are slow.[1]
Table 1: Recommended Starting Conditions for Halothiazole Isomers
| Parameter | 2-Halothiazole | 4-Halothiazole | 5-Halothiazole |
| Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | P(t-Bu)₃, AsPh₃ | PPh₃, P(2-furyl)₃ | XPhos, SPhos |
| Additive | CuI | CuI, LiCl | CuI |
| Solvent | Toluene, DMF | Dioxane, NMP | Toluene, Dioxane |
| Temperature | 80-110 °C | 90-120 °C | 80-100 °C |
Strategies to Minimize Homocoupling:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can promote homocoupling.
-
Ligand Choice: As with dehalogenation, sterically hindered and electron-rich ligands can accelerate the desired cross-coupling pathway.[7]
-
Copper(I) Iodide: As previously mentioned, CuI can accelerate the rate-limiting transmetalation step, which can outcompete the homocoupling side reaction.[1][4]
Issue 3: Instability or Poor Quality of Thiazolylstannane Reagent
Question: I am using a thiazolylstannane as the nucleophilic partner, and my yields are inconsistent. How can I ensure the quality of my organostannane?
Answer: The stability and purity of organostannane reagents are crucial for successful Stille coupling.[1][2] Thiazolylstannanes can be susceptible to hydrolysis or other degradation pathways.
Organostannane Quality Control Workflow
Caption: Workflow for ensuring thiazolylstannane quality.
Protocol 2: Preparation and Purification of a Thiazolylstannane
-
Synthesis: A common method for the synthesis of 2-(tributylstannyl)thiazole involves the deprotonation of thiazole at the 2-position with a strong base (e.g., n-BuLi) at low temperature (-78 °C), followed by quenching with tributyltin chloride.[8]
-
Workup: After quenching, the reaction is warmed to room temperature and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product should be purified promptly, typically by flash chromatography on silica gel (often pre-treated with triethylamine to prevent decomposition) or by vacuum distillation if the compound is thermally stable.
-
Storage: The purified thiazolylstannane should be stored in a sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to minimize degradation.
By systematically addressing these common issues, researchers can significantly improve the success rate of Stille couplings with thiazole-containing substrates, a critical transformation in the synthesis of many biologically active molecules and functional materials.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704-4734. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004 , 43 (9), 1132-1136. [Link]
-
Liebeskind, L. S.; Fengl, R. W. Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst. A Defined, Heterogeneous Catalyst that is Repetitively Recyclable. The Journal of Organic Chemistry, 1990 , 55 (18), 5359-5364. [Link]
-
Dondoni, A.; Fantin, G.; Fogagnolo, M.; Medici, A.; Pedrini, P. Regioselective functionalization of the thiazole ring. Part 1. Synthesis of 2-, 4-, and 5-thiazole-carbaldehydes. The Journal of Organic Chemistry, 1988 , 53 (8), 1748-1755. [Link]
-
Tarasenko, D. O.; Kolomoitsev, O. O.; Kotlyar, V. M.; et al. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 2023 , 21 (3), 17-22. [Link]
-
Viciu, M. S.; Grasa, G. A.; Nolan, S. P. Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 2001 , 20 (17), 3607-3612. [Link]
-
Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999 , 38 (16), 2411-2413. [Link]
-
Stanetty, P.; Schnürch, M.; Mihovilovic, M. D. A Guideline for the Arylation of Positions 4 and 5 of Thiazole via Pd-Catalyzed Cross-Coupling Reactions. Tetrahedron, 2010 , 66 (44), 8531-8539. [Link]
-
Casares, J. A.; Espinet, P.; Fuentes, B.; Salas, G. Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Journal of the American Chemical Society, 2007 , 129 (12), 3508-3509. [Link]
-
Heravi, M. M.; Zadsirjan, V.; Heydari, M. Recent applications of the Stille reaction in the total synthesis of natural products. RSC Advances, 2024 , 14, 1-40. [Link]
-
Roth, G. P.; Farina, V.; Liebeskind, L. S.; Peña-Cabrera, E. Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 1995 , 36 (13), 2191-2194. [Link]
-
Pattenden, G.; Sinclair, D. J. The Stille reaction in the synthesis of natural products. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 261-268. [Link]
-
Han, X.; Stoltz, B. M.; Corey, E. J. A Simple and Effective System for the Stille Cross-Coupling of Unreactive Aryl Chlorides. Journal of the American Chemical Society, 1999 , 121 (34), 7600-7605. [Link]
-
Stille, J. K.; Groh, B. L. Stereospecific cross-coupling of vinyl halides with vinyltin reagents catalyzed by palladium. Journal of the American Chemical Society, 1987 , 109 (3), 813-817. [Link]
-
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 1986 , 108 (11), 3033-3040. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
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Recrystallization solvents for 2-(1H-Pyrrol-3-yl)-1,3-thiazole purification
Topic: Recrystallization solvents for 2-(1H-Pyrrol-3-yl)-1,3-thiazole purification Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Technical Support Center. This guide addresses the purification of 2-(1H-Pyrrol-3-yl)-1,3-thiazole , a heteroaromatic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. The following troubleshooting guide uses a "First-Principles" approach, deriving protocols from the physicochemical properties of the pyrrole-thiazole conjugate system.
Part 1: Compound Profile & Solubility Analysis
Q: What are the critical physicochemical properties I should know before attempting recrystallization?
A: Successful purification requires understanding the "Push-Pull" nature of your molecule.
-
Structure: The molecule consists of an electron-rich pyrrole ring (H-bond donor via NH) linked to an electron-deficient thiazole ring (H-bond acceptor via N).
-
Polarity: It exhibits moderate polarity. The pyrrole NH allows for hydrogen bonding with protic solvents, while the aromatic system drives lipophilicity.
-
Predicted LogP: ~1.5–2.0.
-
Solubility Behavior:
Part 2: Solvent Selection & Optimization
Q: What is the recommended solvent system for recrystallizing 2-(1H-Pyrrol-3-yl)-1,3-thiazole?
A: We recommend a binary solvent system over a single solvent. Single solvents often lead to either poor recovery (too soluble) or immediate precipitation of impurities (too insoluble).
Top Recommendation: Ethanol / Water (Protic System) [1]
-
Why: This system leverages the H-bonding capacity of the pyrrole moiety.[2] Ethanol dissolves the compound at high temperatures, while water acts as a strong anti-solvent upon cooling, forcing the hydrophobic aromatic rings to stack and crystallize.[1]
-
Ratio: Start with 95% Ethanol. Add water dropwise at reflux until turbidity persists, then clear with a few drops of ethanol.
-
Grade: Technical grade ethanol is sufficient, but absolute ethanol is preferred if the compound is moisture-sensitive (though this thiazole is generally stable).[1]
Alternative Recommendation: Ethyl Acetate / n-Heptane (Aprotic System)
-
Why: Use this if your crude material contains polar, tarry impurities (pyrrole polymerization byproducts). These polar impurities often remain in the Ethyl Acetate mother liquor, while the product crystallizes out upon Heptane addition.
-
Note: Avoid Hexanes if possible due to neurotoxicity; Heptane is a safer, higher-boiling alternative that allows for a wider temperature gradient.
Q: Can I use Chlorinated solvents? A: Avoid if possible. While Chloroform/Hexane (1:3) has been reported for general thiazole derivatives [1], chlorinated solvents can sometimes induce decomposition in electron-rich pyrroles (acidic impurities in CHCl3) or form solvates that are difficult to dry.[1]
Part 3: Troubleshooting Common Issues
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with pyrrole derivatives due to trace impurities lowering the melting point.
Corrective Actions:
-
The "Seeding" Technique: Save a tiny amount of crude solid before dissolving. Once the solution is at saturation point (slightly turbid), add the seed crystal. This provides a nucleation site.
-
Temperature Control: You are likely cooling too fast. Insulate your flask with cotton or a towel to slow the cooling rate.
-
Solvent Modification: If using EtOH/Water, you may have added too much water.[1] Re-heat, add a small volume of Ethanol to re-dissolve the oil, and let it cool more slowly.
Q: The crystals are colored (brown/pink), but the pure compound should be off-white/pale yellow. How do I remove the color?
A: The color likely comes from oxidized pyrrole oligomers (polypyrroles).[1]
-
Activated Carbon Treatment:
-
Dissolve the crude in your hot primary solvent (e.g., Ethanol).
-
Add Activated Charcoal (5-10% w/w) .
-
Reflux for 10-15 minutes.
-
Critical Step: Filter hot through a Celite pad. If the solution cools during filtration, the product will crystallize in the filter funnel and be lost.
-
-
Bisulfite Wash: If the color persists, the impurity might be oxidative.[1] Washing the organic layer (during workup) with sodium bisulfite solution can sometimes reduce these colored species before recrystallization.
Part 4: Detailed Experimental Protocol
Protocol: Binary Recrystallization (Ethanol/Water)
| Step | Action | Technical Note |
| 1. Preparation | Weigh crude solid into an Erlenmeyer flask. Add a stir bar. | Use a flask 2-3x the volume of the expected solvent to allow for boiling. |
| 2. Dissolution | Add Ethanol (approx. 5 mL per gram).[1] Heat to reflux (80°C). | If solid remains, add Ethanol in 1 mL increments until dissolved. |
| 3. Clarification | Optional: If insoluble particles remain, filter hot through a pre-warmed glass funnel. | Do not mistake "oiling out" droplets for insoluble particles. |
| 4. Nucleation | While maintaining reflux, add Water dropwise.[1] | Stop immediately when a faint cloudiness persists for >10 seconds. |
| 5. Saturation | Add 0.5 - 1.0 mL of Ethanol to clear the cloudiness. | The solution is now supersaturated. |
| 6. Crystallization | Remove heat. Place flask on a cork ring. Cover with foil. | Allow to cool to Room Temp (RT) undisturbed for 2-3 hours. |
| 7. Maximization | Once at RT, place in an ice bath (0-4°C) for 1 hour. | This maximizes yield (recovery). |
| 8. Isolation | Filter via vacuum filtration (Buchner funnel).[1] | Wash cake with cold Ethanol/Water (1:1) mixture. |
| 9. Drying | Dry in a vacuum oven at 40-45°C. | Pyrroles can be heat-sensitive; do not exceed 50°C. |
Part 5: Decision Tree for Solvent Selection
The following diagram illustrates the logical flow for selecting the optimal purification method based on your crude material's behavior.
Caption: Decision matrix for selecting solvent systems based on solubility and impurity profile.
References
-
Al-Masoudi, N. A., et al. (2021). Synthesis of 1,3-Thiazole Derivatives. ResearchGate. Retrieved from [Link]
- Relevance: Cites usage of Hexane/Chloroform (1:3)
-
Takiyama, H., et al. (2010). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Journal of Crystal Growth. Retrieved from [Link]
- Relevance: Validates the use of Methanol/Water systems for thiazole crystalliz
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 298680, 2-(1H-pyrrol-1-yl)-1,3-thiazole. Retrieved from [Link]
- Relevance: Provides physicochemical data for the structural isomer to inform solubility predictions.
-
Narsaiah, A. V., et al. (2011).[1][3] Glycerin as alternative solvent for the synthesis of Thiazoles. Organic Communications. Retrieved from [Link]
- Relevance: Discusses extraction of thiazoles with Ethyl Acetate, supporting its use as a primary solvent.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrrole-Thiazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds. Among these, pyrrole and thiazole moieties are particularly prominent, appearing in a multitude of bioactive molecules. The strategic combination of these two rings into a single hybrid structure is a compelling approach to generating novel chemical entities with potentially synergistic or unique pharmacological profiles.[1][2][3] Confident structural elucidation of these new hybrids is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.
This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of the individual pyrrole and thiazole cores versus a linked pyrrole-thiazole hybrid system. Understanding these fragmentation behaviors is not merely an academic exercise; it is a critical skill for confirming molecular identity, identifying unknown metabolites, and guiding the synthesis of next-generation therapeutics.
Section 1: The Logic of Ionization and Fragmentation
Before delving into specific patterns, it's crucial to understand the underlying principles that govern fragmentation. The choice of ionization technique is a critical first step.[4]
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4][5] This process is highly energetic and reproducible, leading to extensive fragmentation. The resulting mass spectrum is a detailed "fingerprint" of the molecule, invaluable for structural elucidation and library matching.[4][6] However, the molecular ion (M•+) peak can sometimes be weak or absent.[4]
-
Soft Ionization (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are "softer," meaning they impart less energy to the analyte.[4][5] They are excellent for determining the molecular weight of a compound as they typically produce a prominent protonated molecule ([M+H]+) with minimal fragmentation.[4][5] For detailed structural information using these methods, tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.[4]
For this guide, we will focus on Electron Ionization (EI) , as its rich, predictable fragmentation pathways provide the most direct comparison for understanding how the covalent linkage in a hybrid molecule alters the intrinsic fragmentation tendencies of its constituent rings. The fragmentation process itself is a cascade of chemical reactions driven by the instability of the initial radical cation, with bond cleavages occurring to form the most stable possible fragment ions and neutral losses.[6]
Section 2: Fragmentation Fingerprint of the Pyrrole Core
The pyrrole ring, a five-membered aromatic heterocycle, exhibits characteristic fragmentation patterns under EI-MS. The ionization typically occurs on the nitrogen atom or the π-system, leading to a molecular ion that undergoes specific bond cleavages.
A primary and highly characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN), a stable neutral molecule. This is followed by the expulsion of an acetylene (C₂H₂) molecule.
Key Pyrrole Fragmentation Pathways
dot graph PyrroleFragmentation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#4285F4", fontname="Helvetica", fontsize=10];
M [label="Pyrrole M•+ \n m/z 67"]; F1 [label="[M-HCN]•+ \n m/z 40"]; F2 [label="[M-HCN-C₂H₂]•+ \n m/z 14"]; // This is less common to observe clearly F3 [label="C₃H₃⁺ \n m/z 39"];
M -> F1 [label="- HCN"]; F1 -> F3 [label="- H•"]; M -> F3 [label="- C₂H₂N•"]; } dot Caption: Primary EI fragmentation pathway for the unsubstituted pyrrole ring.
Table 1: Characteristic Fragment Ions of Pyrrole (EI-MS)
| m/z | Proposed Structure/Formula | Fragmentation Step | Notes |
| 67 | [C₄H₅N]•+ | Molecular Ion (M•+) | The parent radical cation. |
| 41 | [C₂H₃N]•+ or [C₃H₅]⁺ | Complex rearrangement | Often a significant peak, attributed to the C₃H₃⁺ ion after H₂ loss.[7] |
| 40 | [C₃H₄]•+ | M•+ - HCN | Loss of hydrogen cyanide. |
| 39 | [C₃H₃]⁺ | M•+ - C₂H₂N• | A major ion, often the base peak, representing the cyclopropenyl cation. |
Data synthesized from common fragmentation principles of N-heterocycles.
The fragmentation is heavily influenced by substituents. For instance, alkylated pyrroles will also show fragmentation patterns involving the loss of the alkyl groups.[5] The position and nature of these substituents dictate the preferred cleavage pathways.[5][8][9]
Section 3: Fragmentation Fingerprint of the Thiazole Core
Thiazole, containing both sulfur and nitrogen, has a more complex fragmentation pattern than pyrrole. The presence of the sulfur atom, with its ability to stabilize positive charges, introduces unique cleavage routes.
Under electron impact, thiazoles typically form abundant molecular ions. The fragmentation is characterized by ring cleavage. A common pathway involves the cleavage of the N-C and C-S bonds, leading to the expulsion of a nitrile species (R-CN).
Key Thiazole Fragmentation Pathways
dot graph ThiazoleFragmentation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#EA4335", fontname="Helvetica", fontsize=10];
M [label="Thiazole M•+ \n m/z 85"]; F1 [label="[M-HCN]•+ \n m/z 58"]; F2 [label="[C₂H₂S]•+ \n m/z 58"]; F3 [label="[CHS]⁺ \n m/z 45"];
M -> F1 [label="- HCN"]; M -> F2 [label="- HCN"]; M -> F3 [label="- C₂H₂N•"]; } dot Caption: Major EI fragmentation pathways for the unsubstituted thiazole ring.
Table 2: Characteristic Fragment Ions of Thiazole (EI-MS)
| m/z | Proposed Structure/Formula | Fragmentation Step | Notes |
| 85 | [C₃H₃NS]•+ | Molecular Ion (M•+) | Typically an intense peak.[10] |
| 58 | [C₂H₂S]•+ | M•+ - HCN | Represents the thioacetylene radical cation, a key diagnostic fragment.[10] |
| 45 | [CHS]⁺ | Ring Cleavage | The thioformyl cation is another characteristic fragment. |
| 77 | [C₆H₅]⁺ | Phenyl group loss | This is a very common fragment for phenyl-substituted thiazoles.[11] |
Data sourced from NIST Chemistry WebBook and foundational MS literature.[10]
As with pyrroles, substituents dramatically affect the fragmentation. For example, in many phenyl-substituted thiazoles, the bond between the two rings does not readily cleave, but double fragmentation within the thiazole ring is observed.[12]
Section 4: Comparative Analysis: The Pyrrole-Thiazole Hybrid
When a pyrrole ring is linked to a thiazole ring, the fragmentation pattern becomes a competitive interplay between the pathways of each individual heterocycle, often accompanied by new pathways unique to the hybrid structure. The specific linkage point (e.g., pyrrole C2 to thiazole C4) and the nature of the linker are critical determinants of the observed spectrum.
Let's consider a hypothetical 2-(thiazol-4-yl)-1H-pyrrole.
Hypothesized Competing Fragmentation Pathways
dot graph HybridFragmentation { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.8, fontname="Helvetica"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: Competing fragmentation logic in a pyrrole-thiazole hybrid system.
Analysis of Competing Pathways:
-
Pyrrole-Initiated Fragmentation: The molecule could follow the pyrrole's tendency to lose HCN. The resulting fragment would retain the entire thiazole ring and a remnant of the pyrrole.
-
Thiazole-Initiated Fragmentation: Alternatively, the thiazole ring could cleave first, also potentially losing HCN or another small fragment like HCS. This would leave the pyrrole ring attached to a thiazole remnant.
-
Inter-ring Cleavage: The single bond connecting the two heterocyclic rings can also be a point of cleavage. This would result in fragment ions corresponding to the individual pyrrole and thiazole rings (or substituted versions thereof). The relative intensity of these ions provides crucial information about the strength of the linker bond and the relative stability of the resulting charged fragments.
Table 3: Comparative Fragmentation Data (Hypothetical 2-(thiazol-4-yl)-1H-pyrrole)
| Ion Type | Pyrrole (m/z) | Thiazole (m/z) | Predicted Hybrid Fragments (m/z) | Origin of Hybrid Fragment |
| Molecular Ion | 67 | 85 | 150 | - |
| Loss of HCN | 40 | 58 | 123 | Loss from either ring |
| Ring-Specific Ion | 66 ([C₄H₄N]⁺) | 84 ([C₃H₂NS]⁺) | 66 or 84 | Cleavage of the inter-ring bond |
| Unique Hybrid Ion | N/A | N/A | e.g., 108 ([M-C₂H₂S]•+) | Thiazole ring opening, loss of thioacetylene |
This comparative table highlights the diagnostic power of MS. Observing a loss of 27 Da (HCN) is ambiguous on its own. However, by using high-resolution MS to determine the exact mass, one could distinguish between a C₃H₄S fragment (loss of HCN from thiazole) and a C₄H₂N₂S fragment (loss of HCN from pyrrole).[13] The presence of ions at m/z 66 and 84 would strongly indicate cleavage at the inter-ring bond, confirming the hybrid nature of the molecule.
Section 5: Experimental Protocol for High-Quality MS Data Acquisition
Reproducible and high-quality data is the bedrock of accurate structural elucidation. The following protocol outlines a standard approach for analyzing a novel, reasonably volatile pyrrole-thiazole hybrid using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Workflow Diagram: GC-MS Analysis
dot graph GCMS_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Helvetica"]; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Helvetica", width=2.5, height=0.6]; edge [color="#202124"];
} dot Caption: Standard workflow for GC-EI-MS analysis of a heterocyclic compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Objective: To prepare a clean, dilute sample suitable for GC injection.
-
Protocol:
-
Accurately weigh ~1 mg of the synthesized pyrrole-thiazole hybrid.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate). Ensure the solvent is compatible with the GC column and does not co-elute with the analyte.
-
Vortex briefly to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
Rationale: A dilute solution prevents overloading of the GC column and the MS detector. Cleanliness is critical to avoid extraneous peaks in the chromatogram and mass spectrum.
-
-
Instrumentation & Parameters (GC-MS):
-
Objective: To achieve chromatographic separation of the analyte from impurities and obtain a clean mass spectrum.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
-
-
Rationale: The non-polar HP-5ms column is a robust choice for a wide range of organic molecules. The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation. The 70 eV ionization energy is the industry standard, allowing for comparison with established spectral libraries (e.g., NIST).[5]
-
-
Data Analysis and Interpretation:
-
Objective: To identify the molecular ion and correlate fragment ions with the proposed structure.
-
Protocol:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the pyrrole-thiazole hybrid.
-
Extract the mass spectrum from this peak, ensuring to subtract background noise.
-
Identify the molecular ion peak (M•+). Its m/z should correspond to the calculated molecular weight of the compound.
-
Identify the base peak (the most intense peak) and other major fragment ions.
-
Propose fragmentation pathways by calculating the mass differences between the molecular ion and major fragments (neutral losses).
-
Compare these observed neutral losses and fragment ions to the known patterns for pyrrole and thiazole (Tables 1 & 2) and the predicted hybrid patterns (Table 3).
-
(Optional but Recommended) Use a spectral library (e.g., NIST/Wiley) to search for similar compounds. While a novel hybrid won't have an exact match, the fragmentation of related structures can provide valuable clues.
-
-
Conclusion
The mass spectrum of a pyrrole-thiazole hybrid is more than the sum of its parts. It is a complex convolution of competing fragmentation pathways, governed by the inherent chemical properties of each ring and the nature of their linkage. By systematically comparing the observed data against the known fragmentation patterns of the individual pyrrole and thiazole cores, researchers can confidently confirm the identity of their novel compounds. This detailed structural analysis is an indispensable step in the journey from a newly synthesized molecule to a potential therapeutic agent.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2702. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
-
Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME 5(2-PHENYLTHIAZOL-4-YL)-3-MERCAPTO[4][8][9]TRIAZOLE AND 5(2-PHENYL-4-METHYLTHIAZOL-5-YL)-3-MERCAPTO[4][8][9]TRIAZOLE DERIVATIVES. INCDTIM. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Acta Chimica Slovenica, 68(4), 990-996. [Link]
-
Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME SULPHONYLHYDRAZINOTHIAZOLES. INCDTIM. [Link]
-
Pleyer, H. L., Dagar, A., & Braun, D. (2022). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. ResearchGate. [Link]
-
NIST. (n.d.). Thiazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed. [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
-
NIST. (n.d.). Thiazole. NIST WebBook. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Giorgi, G., & Ponticelli, F. (1998). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 9(5), 464-474. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]
-
Sharma, S., et al. (2025). Synthesis and Biomedical Profile of Thiazole Derivatives & Hybrids. Chemistry Research Journal, 10(2), 66-86. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
-
Kareem, H. S., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]
-
Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Google Books.
-
Pervez, H., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]
Sources
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- 11. itim-cj.ro [itim-cj.ro]
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- 13. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Pyrrole-Thiazole Hybrids vs. Bis-Thiazoles in Antimicrobial Applications
Executive Summary
In the urgent search for novel antimicrobial pharmacophores to combat multi-drug resistant (MDR) pathogens, nitrogen-sulfur heterocycles remain a gold standard. This guide provides a technical comparison between two potent scaffold classes: Pyrrole-Thiazole Hybrids and Bis-Thiazoles .
The Verdict:
-
Bis-Thiazoles exhibit superior specificity and potency against Mycobacterium tuberculosis and Gram-positive pathogens (S. aureus), largely driven by a defined mechanism of action (FabH inhibition).
-
Pyrrole-Thiazole Hybrids offer a broader spectrum of activity, including significant antifungal efficacy (C. albicans) and Gram-negative coverage, attributed to their ability to intercalate DNA and disrupt multiple metabolic pathways.
Chemical Architecture & Structure-Activity Relationship (SAR)
Understanding the electronic and steric properties of these scaffolds is prerequisite to optimizing their antimicrobial profiles.
Pyrrole-Thiazole Hybrids
This class fuses the electron-rich pyrrole ring with the electron-deficient thiazole moiety.
-
Electronic Synergism: The pyrrole acts as a donor, while the thiazole acts as an acceptor. This push-pull electronic system enhances binding affinity to polar pockets in microbial enzymes.
-
SAR Insight: Substitution at the pyrrole nitrogen (N-1) or the thiazole C-2 position with lipophilic groups (e.g., p-chlorophenyl) significantly improves membrane permeability and MIC values against E. coli [1].
Bis-Thiazoles
Composed of two thiazole rings linked directly or via a spacer (e.g., phenyl, alkyl chain).
-
Chelation Potential: The nitrogen atoms in the bis-thiazole system can chelate metal ions essential for bacterial metalloenzymes.
-
SAR Insight: The length and rigidity of the linker between the two thiazole rings are critical. A rigid linker (e.g., phenyl) often favors intercalation or specific enzyme docking (FabH), whereas flexible linkers may reduce potency due to entropic penalties [2].
Comparative Antimicrobial Profiling
The following data summarizes Minimum Inhibitory Concentration (MIC) ranges derived from recent high-impact studies.
Table 1: Comparative MIC Data (µg/mL)
| Target Organism | Strain Type | Pyrrole-Thiazole Hybrids [1, 3] | Bis-Thiazoles [2, 4] | Performance Note |
| S. aureus | Gram-Positive | 0.5 – 8.0 | 1.56 – 20.0 | Hybrids show higher potency in recent derivatives. |
| E. coli | Gram-Negative | 4.0 – 16.0 | 10.0 – 64.0 | Hybrids are generally more effective against Gram-negatives. |
| M. tuberculosis | Mycobacteria | 0.5 – 4.0 | 4.0 – 64.0 | Bis-thiazoles have historically strong antitubercular baselines. |
| C. albicans | Fungi | 4.0 – 32.0 | > 32.0 | Hybrids exhibit superior antifungal properties. |
| A. baumannii | MDR Gram-Neg | ~ 4.0 | > 64.0 | Hybrids show promise against resistant strains. |
Mechanistic Pathways
Bis-Thiazoles: The FabH Inhibition Pathway
Bis-thiazoles are well-documented inhibitors of
Figure 1: Mechanism of Action for Bis-Thiazole derivatives targeting bacterial fatty acid synthesis.
Pyrrole-Thiazole Hybrids: Multi-Target Action
These hybrids often function as DNA intercalators or minor groove binders due to the planar pyrrole system, while the thiazole moiety can interact with gyrase or topoisomerase enzymes.
Figure 2: Dual-mode mechanism of Pyrrole-Thiazole hybrids interfering with DNA replication.
Experimental Protocols
Synthesis Workflow (Hantzsch Protocol)
Figure 3: Optimized Hantzsch synthesis pathway for thiazole-based scaffolds.
Step-by-Step Synthesis Protocol
-
Reactants: Dissolve 0.01 mol of the appropriate thiosemicarbazone (pyrrole-based or bis-precursor) in 20 mL of absolute ethanol.
-
Cyclization: Add 0.01 mol of
-haloketone (e.g., phenacyl bromide). -
Catalysis: Add a catalytic amount of triethylamine (TEA) if the reaction is sluggish; however, for many derivatives, reflux alone suffices.
-
Reflux: Heat the mixture at reflux temperature (78°C) for 4–6 hours.
-
Validation: Monitor progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). Look for the disappearance of the starting thiosemicarbazone spot.
-
Isolation: Pour the reaction mixture onto crushed ice. The solid product should precipitate immediately.
-
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol or DMF to achieve >95% purity (confirm via HPLC/NMR).
Conclusion & Future Outlook
For drug development pipelines:
-
Choose Bis-Thiazoles if your primary target is M. tuberculosis or if you are designing specific FabH inhibitors. Their structural rigidity allows for precise active-site docking.
-
Choose Pyrrole-Thiazole Hybrids for broad-spectrum screening programs, particularly if antifungal activity is a secondary requirement. The hybrid scaffold offers more vectors for chemical modification (N-alkylation of pyrrole), allowing for finer tuning of lipophilicity and pharmacokinetic properties.
Recommendation: Future optimization should focus on fluorinated pyrrole-thiazole hybrids, as recent data suggests fluorine substitution enhances metabolic stability and membrane penetration against Gram-negative efflux pumps [5].
References
-
Salem, M. et al. (2021). "Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities." Acta Chimica Slovenica. Link
-
Lv, P.C. et al. (2010). "Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Bhardwaj, V. et al. (2020). "Pyrrole-thiazolidinone hybrids as a new structural class of broad-spectrum anti-infectives." Chemical Biology & Drug Design. Link
-
Bondock, S. & Fouda, A.M. (2018). "Synthesis and antimicrobial activity of some new 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives." Synthetic Communications. Link
-
Mishra, R. et al. (2020).[1][2] "A retrospect on antimicrobial potential of thiazole scaffold." Journal of Heterocyclic Chemistry. Link
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Navigating Purity Validation: A Comparative Guide for 2-(1H-Pyrrol-3-yl)-1,3-thiazole Using LC-MS
For Immediate Release
In the landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 2-(1H-Pyrrol-3-yl)-1,3-thiazole, a heterocyclic compound of significant interest. We will explore the nuances of this powerful analytical technique and contrast it with alternative methods, supported by experimental data and established regulatory frameworks.
The Criticality of Purity in Drug Development
The presence of impurities in an API, even in trace amounts, can have a profound impact on its therapeutic effect and safety profile. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the identification, qualification, and control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework, particularly in its Q2(R1) guideline on the validation of analytical procedures, which underscores the necessity of demonstrating that a method is suitable for its intended purpose.[1][2][3] This includes the ability to accurately and precisely quantify the API and its impurities.
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a pivotal technology in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[4] The coupling of liquid chromatography, a powerful separation technique, with mass spectrometry, a highly sensitive detection method, provides an orthogonal approach to sample analysis.[4] This combination allows for the separation of the target compound from its impurities, followed by their identification and quantification based on their mass-to-charge ratio (m/z).
For a molecule like 2-(1H-Pyrrol-3-yl)-1,3-thiazole, LC-MS offers unparalleled advantages in impurity profiling. It can not only quantify known impurities but also aid in the structural elucidation of unknown degradation products that may arise during synthesis or upon storage.[4] High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which can help in determining the elemental composition of an unknown compound.[5][6]
Experimental Workflow for LC-MS Purity Validation
A robust LC-MS method for purity validation follows a systematic workflow, from method development and validation to the analysis of the final product.
Caption: A typical workflow for LC-MS purity validation.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture. Below is a comparison of LC-MS with other common analytical techniques for purity determination.
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Separation by gas chromatography, detection by mass | Nuclear magnetic resonance of atomic nuclei |
| Selectivity | Very High | Moderate to High | Very High | High |
| Sensitivity | Very High (ng/mL to pg/mL)[4] | Moderate (µg/mL) | Very High (pg/mL) | Low (mg/mL) |
| Applicability | Broad range of non-volatile and thermally labile compounds | Chromophoric compounds | Volatile and thermally stable compounds | Soluble compounds |
| Impurity ID | Excellent (provides molecular weight and structural information) | Limited (requires reference standards) | Excellent (provides fragmentation patterns) | Excellent (provides detailed structural information) |
| Quantitative | Yes | Yes | Yes | Yes (with internal standard) |
| Limitations | Ion suppression, matrix effects[7] | Co-eluting non-chromophoric impurities may be missed | Derivatization may be required for non-volatile compounds | Lower sensitivity, complex spectra for mixtures |
In-depth Comparison:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a workhorse technique in most analytical laboratories. For a compound like 2-(1H-Pyrrol-3-yl)-1,3-thiazole, which contains chromophores, HPLC-UV can be a reliable method for routine purity checks and quantification. However, its primary limitation is the inability to detect impurities that do not absorb UV light or co-elute with the main peak. LC-MS overcomes this by providing mass information for all ionizable compounds, regardless of their UV absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds.[] For 2-(1H-Pyrrol-3-yl)-1,3-thiazole, which has a moderate molecular weight, GC-MS could be a viable option, potentially after derivatization to increase its volatility. It offers excellent separation efficiency and provides valuable structural information through its fragmentation patterns.[9] However, the requirement for volatility limits its application for many larger and more polar drug molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an incredibly powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). It is a primary method for determining the structure of new chemical entities and can be used to assess purity against a certified reference standard. Its main drawback is its relatively low sensitivity compared to MS-based methods, making it less suitable for detecting trace-level impurities.[]
The Power of Orthogonal Methods in Purity Validation
The most robust approach to purity validation employs a combination of orthogonal analytical techniques. This strategy ensures that impurities that might be missed by one method are detected by another.
Caption: Interplay of orthogonal methods for comprehensive purity analysis.
Forced Degradation Studies: A Key Component of Validation
To ensure the stability-indicating nature of the LC-MS method, forced degradation studies are essential.[10][11][12] These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[13][14] The LC-MS method must be able to separate the API from all significant degradation products. This process helps in understanding the degradation pathways and the intrinsic stability of the molecule.[11]
Protocol: Forced Degradation of 2-(1H-Pyrrol-3-yl)-1,3-thiazole
-
Preparation of Stock Solution: Prepare a stock solution of 2-(1H-Pyrrol-3-yl)-1,3-thiazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to UV and visible light according to ICH Q1B guidelines.[12]
-
Analysis: Analyze all stressed samples by the developed LC-MS method. The chromatograms should demonstrate adequate separation of the parent peak from any degradation products.
Conclusion
The validation of purity for 2-(1H-Pyrrol-3-yl)-1,3-thiazole using LC-MS provides a highly sensitive and selective method for impurity profiling, which is a critical aspect of drug development. While LC-MS stands out as a superior technique for both qualitative and quantitative analysis of impurities, a comprehensive purity assessment is best achieved through the strategic implementation of orthogonal methods like HPLC-UV, GC-MS, and NMR. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory guidelines, ensures the development of safe and effective pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Nonconventional Alternatives to LC–MS | LCGC International. Available from: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Application of LCMS in small-molecule drug development. Available from: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available from: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available from: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]
-
Can peak purity be analysed using methods other than photo diode array detector? ResearchGate. Available from: [Link]
-
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches | LCGC International. Available from: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available from: [Link]
-
A Robust Purity Method for Biotherapeutics Using New Peak Detection in an LC–MS-Based Multi-Attribute Method | Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]
-
Oligo Purity Analysis and Sequence Confirmation by LC/MS without Ion Pairing Reagents — Sample to reports in about 5 minutes - Agilent. Available from: [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. Available from: [Link]
-
(PDF) Novel method for determination of heterocyclic compounds and their impact in brewing technology - ResearchGate. Available from: [Link]
-
Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
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Comparative cytotoxicity of C-linked vs N-linked pyrrole-thiazoles
Comparative Cytotoxicity Guide: C-Linked vs. N-Linked Pyrrole-Thiazole Scaffolds
Executive Summary & Structural Rationale
The pyrrole-thiazole scaffold represents a privileged structure in oncology, exploiting the bioisosterism of the thiazole ring (mimicking peptide bonds) and the electron-rich nature of the pyrrole. However, the connectivity between these two heterocycles—specifically C-linked (Carbon-Carbon) versus N-linked (Nitrogen-Carbon) —fundamentally alters the molecule’s physicochemical landscape, target binding kinetics, and cytotoxicity profile.
This guide provides a technical comparison for medicinal chemists and pharmacologists, analyzing how linkage isomerism dictates anticancer efficacy.
The Connectivity Divergence
-
C-Linked (Biaryl-like): Typically connects C2/C3 of pyrrole to C2/C4 of thiazole.
-
Properties: Allows for extended
-conjugation and planarity. This favors DNA intercalation and binding to flat hydrophobic pockets (e.g., kinase ATP sites). -
Synthesis: Suzuki-Miyaura coupling or Hantzsch thiazole synthesis.
-
-
N-Linked (N-Aryl-like): Connects the pyrrole Nitrogen (N1) to a Carbon on the thiazole.
-
Properties: Introduces a "twisted" orthogonality due to steric clash between the pyrrole
-protons and the thiazole ring. This disrupts planarity, often improving solubility but altering binding modes to favor globular protein pockets (e.g., Mcl-1, Bcl-xL). -
Synthesis: Ullmann or Buchwald-Hartwig C-N coupling.
-
Structural & Synthetic Logic (Graphviz)
The following diagram illustrates the divergent synthetic pathways and the resulting pharmacophore geometry.
Figure 1: Divergent synthetic pathways leading to conformational isomerism. C-linked pathways favor planar geometries, while N-linked pathways induce orthogonality.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics from key studies on Marinopyrrole analogs (C-linked benchmarks) and synthetic N-linked thiazole hybrids.
Table 1: IC50 Comparison Across Oncology Panels
| Feature | C-Linked Pyrrole-Thiazoles | N-Linked Pyrrole-Thiazoles |
| Representative Compound | Marinopyrrole A Derivatives | N-Thiazolyl-Pyrrole Hybrids |
| Primary Mechanism | Mcl-1/Bcl-xL inhibition; Tubulin destabilization | Kinase Inhibition (e.g., EGFR, PI3K); Metabolic modulation |
| HCT-116 (Colon) | 0.2 – 9.0 µM (High Potency) | 5.0 – 15.0 µM (Moderate Potency) |
| MCF-7 (Breast) | 1.1 – 5.0 µM | 0.19 – 2.5 µM (High Selectivity) |
| Solubility (LogP) | High (>4.[1][2]5) – often requires formulation | Moderate (2.5 – 3.5) – better bioavailability |
| Metabolic Stability | High (C-C bond is robust) | Moderate (C-N bond susceptible to oxidation) |
Expert Insight: Data indicates that C-linked analogs generally exhibit higher absolute potency (lower IC50) due to their ability to mimic planar natural products like Marinopyrroles, facilitating deep hydrophobic burial in targets like Mcl-1. However, N-linked analogs often display superior selectivity profiles (higher Selectivity Index) and improved water solubility, reducing off-target toxicity in non-cancerous fibroblast lines (e.g., L929).
Mechanistic Pathways
Understanding how these isomers kill cancer cells is vital for assay design.
-
C-Linked (Mitochondrial/Apoptotic Route): Often acts as a "BH3 mimetic," inhibiting anti-apoptotic proteins (Mcl-1), leading to rapid Cytochrome C release.
-
N-Linked (Kinase/Signaling Route): The twisted geometry frequently fits into the ATP-binding cleft of kinases (PI3K/EGFR), blocking proliferation signaling upstream.
Figure 2: Mechanistic divergence. C-linked scaffolds predominantly trigger intrinsic apoptosis via mitochondrial stress, while N-linked scaffolds arrest proliferation via kinase blockade.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are optimized for hydrophobic heterocycles.
Protocol A: Synthesis of N-Linked Pyrrole-Thiazoles (Modified Ullmann)
Standard C-linked synthesis (Suzuki) is well-known; this section details the more challenging N-linkage.
-
Reagents: 2-Bromothiazole (1.0 eq), Substituted Pyrrole (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 eq).
-
Solvent: DMSO (Anhydrous).
-
Procedure:
-
Degas DMSO with Argon for 15 mins.
-
Combine reagents in a sealed tube.
-
Heat to 110°C for 24h . Note: Temperatures >120°C often lead to pyrrole polymerization.
-
Monitor via TLC (Hexane:EtOAc 8:1).
-
-
Purification: Flash chromatography on silica gel. N-linked products typically elute before C-linked byproducts due to the "twisted" non-planar geometry reducing interaction with the stationary phase.
Protocol B: Cytotoxicity Assessment (SRB Assay)
Why SRB over MTT? Pyrrole-thiazoles can occasionally reduce MTT tetrazolium salts chemically (false positive). The Sulforhodamine B (SRB) assay measures protein content and is immune to metabolic interference.
-
Seeding: Seed HCT-116 or MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Dissolve compounds in 100% DMSO (Stock 10 mM).
-
Serial dilute in media. Critical: Final DMSO concentration must be <0.5% to prevent solvent toxicity masking compound effects.
-
-
Fixation (The "Pause" Button):
-
Add cold TCA (Trichloroacetic acid) to final 10% (w/v).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash 5x with tap water. Dry.
-
Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 mins.
-
-
Solubilization & Read:
-
Wash 4x with 1% acetic acid.
-
Solubilize dye with 10 mM Tris base (pH 10.5).
-
Read Absorbance at 510 nm .
-
References
-
Cheng, C., et al. (2013). "Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives." Marine Drugs.[3][4] Link
-
Li, R., et al. (2022). "Synthesis and Cytotoxic Activity of Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives." Molecules. Link
-
Gürdere, M.B., et al. (2017).[5] "Synthesis and anticancer and cytotoxic effects of novel 1,4-phenylene-bis-pyrazolylthiazole derivatives." Turkish Journal of Chemistry. Link
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI DTP. Link
-
Bharti, S.K., et al. (2022).[6] "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies and SAR." Current Organic Synthesis. Link
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- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
